molecular formula C15H22ClN3O2 B1286077 3-(5-tert-butyl-2,3-dimethoxyphenyl)-1H-pyrazol-5-amine hydrochloride CAS No. 1031794-64-5

3-(5-tert-butyl-2,3-dimethoxyphenyl)-1H-pyrazol-5-amine hydrochloride

Cat. No.: B1286077
CAS No.: 1031794-64-5
M. Wt: 311.81 g/mol
InChI Key: BEEGYQYCYVQQBY-UHFFFAOYSA-N
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Description

3-(5-tert-butyl-2,3-dimethoxyphenyl)-1H-pyrazol-5-amine hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. It is characterized by the presence of a tert-butyl group and two methoxy groups attached to a phenyl ring, which is further connected to a pyrazole ring with an amine group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-tert-butyl-2,3-dimethoxyphenyl)-1H-pyrazol-5-amine hydrochloride typically involves multiple steps:

    Formation of the Phenyl Intermediate: The starting material, 5-tert-butyl-2,3-dimethoxybenzaldehyde, undergoes a condensation reaction with hydrazine hydrate to form the corresponding hydrazone.

    Cyclization: The hydrazone is then subjected to cyclization under acidic or basic conditions to form the pyrazole ring.

    Amination: The resulting pyrazole intermediate is then aminated using ammonia or an amine source to introduce the amine group at the 5-position.

    Hydrochloride Formation: Finally, the free base of the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(5-tert-butyl-2,3-dimethoxyphenyl)-1H-pyrazol-5-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution Reagents: Alkyl halides, aryl halides.

Major Products Formed

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Amines.

    Substitution Products: Alkylated or arylated derivatives.

Scientific Research Applications

3-(5-tert-butyl-2,3-dimethoxyphenyl)-1H-pyrazol-5-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-tert-butyl-2,3-dimethoxyphenyl)-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-tert-butyl-2,3-dimethoxyphenyl)-1H-pyrazol-5-amine
  • 3-(5-tert-butyl-2,3-dimethoxyphenyl)-1H-pyrazol-5-amine sulfate
  • 3-(5-tert-butyl-2,3-dimethoxyphenyl)-1H-pyrazol-5-amine phosphate

Uniqueness

3-(5-tert-butyl-2,3-dimethoxyphenyl)-1H-pyrazol-5-amine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group and methoxy groups enhances its stability and solubility, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(5-tert-butyl-2,3-dimethoxyphenyl)-1H-pyrazol-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2.ClH/c1-15(2,3)9-6-10(11-8-13(16)18-17-11)14(20-5)12(7-9)19-4;/h6-8H,1-5H3,(H3,16,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEEGYQYCYVQQBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)OC)OC)C2=CC(=NN2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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